(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate
Description
The compound “(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate” is a synthetic organic molecule featuring a fused tricyclic core (cyclopenta[c]chromenone) esterified with a 4-methoxybenzoate group. Its molecular formula is inferred to be C₃₀H₂₄O₅, combining the cyclopenta[c]chromenone scaffold (C₁₄H₁₀O₃) with the 4-methoxybenzoate moiety (C₈H₇O₃). Key structural attributes include:
- Cyclopenta[c]chromenone core: A bicyclic system fused with a ketone-bearing cyclopentane ring, contributing to rigidity and planar aromatic characteristics.
- Ester linkage: The 7-hydroxy group of the chromenone core is esterified with 4-methoxybenzoic acid, introducing a polarizable aromatic ester group.
Properties
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-13-7-5-12(6-8-13)19(21)24-14-9-10-16-15-3-2-4-17(15)20(22)25-18(16)11-14/h5-11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQBRFPUGDMJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification with 4-methoxybenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Properties : Compounds like this one have shown potential in inhibiting tumor growth through modulation of specific biological targets involved in cell proliferation.
- Anti-inflammatory Effects : The compound may interact with enzymes or receptors involved in inflammatory processes, providing therapeutic outcomes such as reduced inflammation.
Potential Applications
The potential applications of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate include:
| Application Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Inhibits cancer cell proliferation by targeting specific pathways associated with tumor growth. | |
| Anti-inflammatory | Modulates inflammatory responses through enzyme inhibition or receptor interaction. | |
| Antioxidant Activity | Exhibits antioxidant properties beneficial for oxidative stress-related diseases. | |
| Antimicrobial | Shows potential against pathogens such as Mycobacterium tuberculosis. |
Case Studies
- Tuberculosis Treatment : Research on similar chromene derivatives highlighted structural modifications that enhanced activity against M. tuberculosis while minimizing toxicity.
- Antioxidant Activity : Studies evaluating various chromenone derivatives revealed that those with methoxy groups exhibited enhanced antioxidant properties, suggesting therapeutic applications in oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of “(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate” with structurally related esters:
*Estimated based on substituent contributions and analogs .
Key Observations :
Lipophilicity (XLogP3): The 4-methoxybenzoate derivative exhibits higher lipophilicity (~4.5) compared to acetate (2.2) and methyl oxyacetate (2.2) due to the aromatic benzoate group. The hexanoate ester (3.8) shows intermediate lipophilicity, influenced by its aliphatic chain .
Topological Polar Surface Area (TPSA): The target compound’s TPSA (~70 Ų) is lower than the hexanoate analog (90.9 Ų), reflecting reduced hydrogen-bonding capacity from the methoxy group versus the hexanoate’s amide and carbonyl groups .
Rotational Flexibility: The 4-methoxybenzoate has fewer rotatable bonds (5) than the hexanoate (9), suggesting greater conformational rigidity, which may impact bioavailability and crystal packing .
Substituent Effects on Functionality
- Hydrogen Bonding: Unlike the hexanoate derivative, which has a hydrogen-bond donor (amide NH), the 4-methoxybenzoate lacks donor groups, reducing its capacity for strong intermolecular interactions. This may result in lower melting points or altered solubility profiles .
Crystallographic and Database Insights
The Cambridge Structural Database (CSD) contains over 500,000 entries, enabling rapid comparison of crystallographic parameters for analogs. For instance, acetate derivatives (e.g., CID 764192) exhibit planar chromenone cores with ester torsional angles near 180°, a feature likely conserved in the 4-methoxybenzoate .
Biological Activity
The compound (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate is a derivative of cyclopenta[c]chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Chemical Formula | C20H21O5 |
| Molecular Weight | 341.38 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, anti-inflammatory properties, and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that compounds related to cyclopenta[c]chromenes exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (4-oxo-2,3-dihydro...) | MCF-7 (Breast) | 15.6 | |
| (4-oxo-2,3-dihydro...) | HeLa (Cervical) | 12.3 | |
| (4-oxo-2,3-dihydro...) | A549 (Lung) | 18.9 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX):
The mechanism involves the modulation of signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Enzyme Inhibition
In addition to its anticancer and anti-inflammatory activities, the compound has been tested for its ability to inhibit key enzymes involved in neurodegenerative diseases:
These results indicate that the compound may have potential in treating Alzheimer's disease by enhancing cholinergic transmission.
Case Studies
Several case studies have highlighted the therapeutic potential of cyclopenta[c]chromene derivatives:
- Study on MCF-7 Cells : A study evaluated the cytotoxic effects of various derivatives on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 15.6 µM .
- Anti-inflammatory Effects : Another research focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group showed reduced swelling and inflammatory markers compared to controls .
- Neuroprotective Effects : A study assessed the neuroprotective effects against AChE and BChE inhibition in vitro. The findings suggested that the compound could enhance cognitive function by preventing enzyme activity linked to neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
